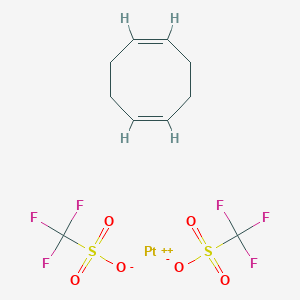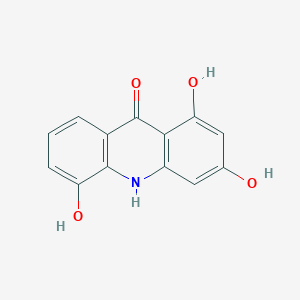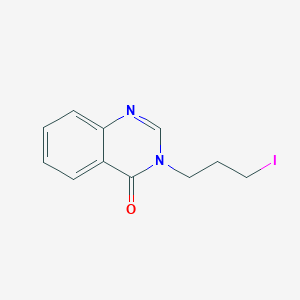
3-(3-Iodopropyl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Iodopropyl)quinazolin-4(3H)-one is a chemical compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Iodopropyl)quinazolin-4(3H)-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of quinazolin-4(3H)-one.
Iodopropylation: The introduction of the iodopropyl group is achieved through a nucleophilic substitution reaction. This involves reacting quinazolin-4(3H)-one with 1-iodopropane in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Iodopropyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction: Reduction reactions can be used to remove the iodine atom or to convert the quinazolinone ring into different derivatives.
Substitution: The iodopropyl group can be substituted with other nucleophiles, leading to the formation of new compounds with diverse properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a wide range of functionalized quinazolinones.
Applications De Recherche Scientifique
3-(3-Iodopropyl)quinazolin-4(3H)-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Quinazolinone derivatives have shown promise in the development of pharmaceuticals, particularly as anticancer, antiviral, and anti-inflammatory agents.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-(3-Iodopropyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. While detailed studies on this compound are limited, quinazolinone derivatives are known to interact with various enzymes and receptors. The iodopropyl group may enhance the compound’s binding affinity and specificity, leading to more potent biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-Bromopropyl)quinazolin-4(3H)-one: Similar in structure but with a bromine atom instead of iodine.
3-(3-Chloropropyl)quinazolin-4(3H)-one: Contains a chlorine atom in place of iodine.
3-(3-Fluoropropyl)quinazolin-4(3H)-one: Features a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 3-(3-Iodopropyl)quinazolin-4(3H)-one makes it unique compared to its halogenated counterparts. Iodine’s larger atomic size and higher polarizability can influence the compound’s reactivity, binding interactions, and overall biological activity.
Propriétés
Numéro CAS |
860193-39-1 |
|---|---|
Formule moléculaire |
C11H11IN2O |
Poids moléculaire |
314.12 g/mol |
Nom IUPAC |
3-(3-iodopropyl)quinazolin-4-one |
InChI |
InChI=1S/C11H11IN2O/c12-6-3-7-14-8-13-10-5-2-1-4-9(10)11(14)15/h1-2,4-5,8H,3,6-7H2 |
Clé InChI |
SAJWZIXHHGMJEA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



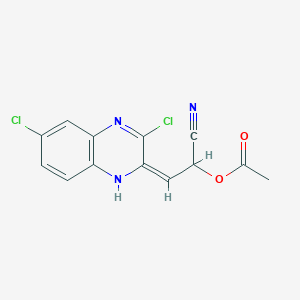
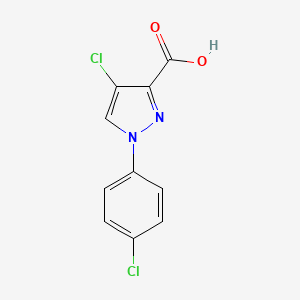
![5,11-dioxa-2,8-dithiatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-4,6,10,12-tetrone](/img/structure/B12923084.png)
![5-[(4-Methoxyphenyl)amino]-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid](/img/structure/B12923091.png)
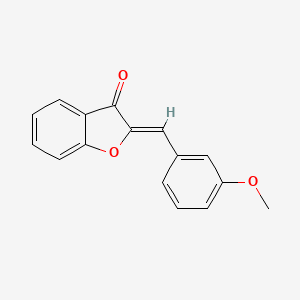
![4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-6-methyl-](/img/structure/B12923107.png)
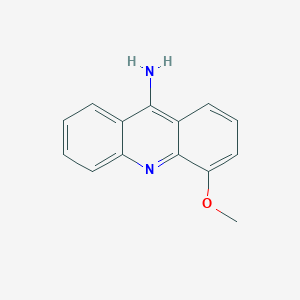
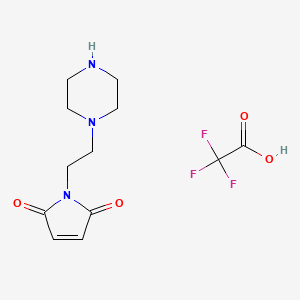

![N-{4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-yl}acetamide](/img/structure/B12923126.png)
![5-chloro-6-ethyl-N-[1-(4-nitrophenyl)propyl]pyrimidin-4-amine](/img/structure/B12923129.png)
